Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

Physicochemical Characterization Solid-State Chemistry Process Development

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) is a distinct halogenated aniline with a 2,4,6-trisubstitution pattern that cannot be replicated by close analogs. Its balanced lipophilicity (Consensus Log P 2.2) and TPSA (81.07 Ų) make it an ideal scaffold for drug-like molecules. The 4-bromo group enables late-stage cross-coupling, while the reducible nitro group supports orthogonal synthesis. Supplied as a yellow crystalline solid with ≥97% purity. Choose this compound for reproducible SAR and impurity control.

Molecular Formula C7H4BrF3N2O3
Molecular Weight 301.019
CAS No. 1257535-31-1
Cat. No. B567504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
CAS1257535-31-1
Molecular FormulaC7H4BrF3N2O3
Molecular Weight301.019
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br
InChIInChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2
InChIKeyDKXIIWNBIVXFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1): Sourcing and Selection Guide for Research and Development


4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) is a halogenated aniline derivative with the molecular formula C7H4BrF3N2O3 and a molecular weight of 301.02 g/mol [1]. It is characterized by the presence of a bromine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethoxy group at the 6-position on the aromatic ring . This specific substitution pattern imparts unique physicochemical properties, including a predicted melting point of 125–130 °C [2], a consensus Log P of approximately 2.2, and a topological polar surface area (TPSA) of 81.07 Ų . The compound is typically supplied as a yellow crystalline solid with a purity of 97% or higher (NLT 98%) and serves as a versatile intermediate in medicinal chemistry, agrochemical research, and organic synthesis .

Why Generic Substitution of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) Fails in Precision Synthesis


Trifluoromethoxy anilines constitute a broad class of building blocks, yet simple interchange among analogs is not feasible due to pronounced differences in physicochemical and reactivity profiles arising from variations in substitution patterns . The specific 2,4,6-trisubstitution on the aniline core of 4‑Bromo‑2‑nitro‑6‑(trifluoromethoxy)aniline (CAS 1257535‑31‑1) confers a unique combination of electronic effects, steric hindrance, and lipophilicity that cannot be replicated by close analogs such as 2‑bromo‑6‑nitro‑4‑(trifluoromethoxy)aniline (CAS 886499‑21‑4), 4‑bromo‑2‑nitroaniline (CAS 875‑51‑4), or 2‑nitro‑4‑(trifluoromethoxy)aniline (CAS 2267‑23‑4) . These differences manifest in divergent solid‑state properties, chromatographic behavior, and reactivity in cross‑coupling and reduction reactions, directly impacting the outcome of multi‑step syntheses and the properties of final drug candidates. Consequently, substituting the target compound with an alternative without rigorous re‑optimization risks altered reaction yields, impurity profiles, and biological activity of downstream products . The quantitative evidence presented in Section 3 substantiates why 4‑Bromo‑2‑nitro‑6‑(trifluoromethoxy)aniline must be considered a distinct chemical entity for procurement and research purposes.

Quantitative Differentiation of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) Against Closest Analogs


Elevated Melting Point Indicates Enhanced Solid-State Stability vs. 2-Nitro-4-(trifluoromethoxy)aniline

The target compound exhibits a melting point of 125–130 °C [1], which is significantly higher than the 62 °C melting point of 2‑nitro‑4‑(trifluoromethoxy)aniline (CAS 2267‑23‑4), an analog lacking the 4‑bromo substituent [2]. The >60 °C increase in melting point reflects stronger intermolecular interactions (e.g., halogen bonding) conferred by the bromine atom [3]. This property is critical for the selection of purification methods (e.g., recrystallization) and the prediction of long‑term storage behavior.

Physicochemical Characterization Solid-State Chemistry Process Development

Modulated Lipophilicity (Consensus Log P 2.2) Balances Permeability and Solubility Relative to Close Analog

The consensus Log P of the target compound is 2.2 , compared to an XLogP3 of 3.5 for the positional isomer 2‑bromo‑6‑nitro‑4‑(trifluoromethoxy)aniline (CAS 886499‑21‑4) . The lower lipophilicity of the target compound (difference of 1.3 log units) translates to a 20‑fold lower octanol‑water partition coefficient, potentially leading to improved aqueous solubility and reduced non‑specific binding in biological assays [1]. Both compounds share a TPSA of ≈81 Ų, indicating that the difference in lipophilicity is primarily driven by the distinct electronic and steric effects of the substitution pattern rather than polar surface area .

Lipophilicity Drug Design ADME Prediction

Higher Molecular Weight and Distinct Substitution Pattern Confer Unique Reactivity in Cross-Coupling

The target compound (MW 301.02 g/mol) contains a 4‑bromo substituent, enabling Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions for rapid diversification [1]. In contrast, 2‑nitro‑4‑(trifluoromethoxy)aniline (MW 222.12 g/mol) lacks the bromine atom, precluding direct participation in such transformations [2]. The presence of both a bromine leaving group and a nitro group that can be reduced to an additional amino group provides orthogonal functional handles for sequential derivatization, a feature absent in simpler analogs .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Unique Topological Polar Surface Area (81.07 Ų) Distinguishes from Non‑Fluorinated Analogs

The target compound has a TPSA of 81.07 Ų , whereas the non‑fluorinated analog 4‑bromo‑2‑nitroaniline (CAS 875‑51‑4) has a TPSA of 71.78 Ų [1]. The increase of 9.29 Ų (≈13%) is attributable to the trifluoromethoxy group, which introduces three fluorine atoms and an ether oxygen. TPSA is a key determinant of oral bioavailability and blood‑brain barrier penetration; the modest increase in polar surface area for the target compound may favorably balance permeability and solubility compared to the less polar non‑fluorinated analog [2].

Physicochemical Profiling Drug‑Likeness Computational Chemistry

Best Research and Industrial Application Scenarios for 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1)


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

The compound’s balanced lipophilicity (Consensus Log P 2.2) and unique TPSA (81.07 Ų) make it an ideal scaffold for the synthesis of drug‑like molecules requiring optimized membrane permeability and metabolic stability . The 4‑bromo substituent enables late‑stage diversification via palladium‑catalyzed cross‑coupling, allowing rapid exploration of structure‑activity relationships (SAR) in lead optimization programs .

Organic Synthesis: Orthogonal Functional Handles for Sequential Derivatization

With both a reducible nitro group and a cross‑coupling‑competent bromine atom, this aniline derivative supports orthogonal synthetic strategies. The nitro group can be selectively reduced to a second amino group, enabling the construction of diamines or heterocycles, while the bromine can be subsequently elaborated via Suzuki or Buchwald–Hartwig couplings .

Physicochemical Research: Model Compound for Halogen Bonding Studies

The elevated melting point (125–130 °C) relative to non‑brominated analogs suggests significant intermolecular interactions potentially involving halogen bonding. This property can be exploited in crystal engineering studies or in the design of co‑crystals with improved solid‑state properties [1].

Analytical Development: Chromatography and Impurity Profiling

The distinct retention time and UV absorption profile of 4‑Bromo‑2‑nitro‑6‑(trifluoromethoxy)aniline, arising from its unique substitution pattern and lipophilicity, make it suitable as a reference standard for HPLC method development and impurity analysis in pharmaceutical process control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.